(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone
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Overview
Description
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone is a complex organic compound that features both furan and indene moieties This compound is of interest due to its unique structural properties, which combine the reactivity of furan with the stability of indene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone typically involves multi-step organic reactions. One common method is the condensation of 2,3-dihydro-1H-indene-1-carboxaldehyde with 4,5-dihydrofuran in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) facilitate substitution reactions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated indenes and substituted furans.
Scientific Research Applications
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The furan and indene moieties allow the compound to bind to active sites, inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-one: Shares the indene moiety but lacks the furan ring.
4,5-Dihydrofuran-3-one: Contains the furan ring but lacks the indene moiety.
Uniqueness
(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone is unique due to its combination of furan and indene structures, which confer distinct reactivity and stability. This duality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
108939-81-7 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,3-dihydrofuran-4-yl(2,3-dihydro-1H-inden-1-yl)methanone |
InChI |
InChI=1S/C14H14O2/c15-14(11-7-8-16-9-11)13-6-5-10-3-1-2-4-12(10)13/h1-4,9,13H,5-8H2 |
InChI Key |
MRYHQUKWLMCQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)C3=COCC3 |
Origin of Product |
United States |
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